molecular formula C19H38 B1238476 cis-2-Methyl-7-octadecene CAS No. 35354-39-3

cis-2-Methyl-7-octadecene

Cat. No. B1238476
CAS RN: 35354-39-3
M. Wt: 266.5 g/mol
InChI Key: XDBKLFODBADBED-BUHFOSPRSA-N
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Description

“Cis-2-Methyl-7-octadecene” is a chemical compound with the molecular formula C19H38 . It is also known by other names such as Disparlure olefin, (7Z)-2-Methyl-7-octadecene, 2-Methyl-7-octadecene, Z; 2-Methyl- (Z)-7-octadecene, and 7-Octadecene, 2-methyl-, (7Z) .


Molecular Structure Analysis

The molecular structure of “cis-2-Methyl-7-octadecene” can be represented by the InChI string: InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13- . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Catalysis and Chemical Reactions : A study by Brégeault et al. (1988) explored the use of rhenium catalysts for the metathesis of methyl oleate, involving cis-1 and trans-/cis- ratios in compounds like 9-octadecene. This research highlights the role of cis-2-Methyl-7-octadecene in catalytic processes and chemical synthesis (Brégeault et al., 1988).

  • Antimicrobial Activity : Ahmed, Ahmad, and Osman (1985) studied derivatives of isoricinoleic acid, including compounds related to cis-2-Methyl-7-octadecene, for their antimicrobial properties. This indicates potential applications in the development of antimicrobial agents (Ahmed, Ahmad, & Osman, 1985).

  • Environmental Entomology : Cardé et al. (1977) investigated the use of cis-2-Methyl-7-octadecene in pheromone studies for the gypsy moth. Their research provides insights into the use of this compound in environmental and biological studies, particularly in understanding insect behavior (Cardé et al., 1977).

  • Photocatalysis : Yanagida, Mizumoto, and Pac (1986) described the use of cis-2-Methyl-7-octadecene in photocatalytic processes, particularly in the cis-trans photoisomerization of alkenes. This highlights its potential applications in the field of photocatalysis and materials science (Yanagida, Mizumoto, & Pac, 1986).

  • Polymerization and Nanocrystal Synthesis : Dhaene et al. (2019) discussed the spontaneous polymerization of 1-octadecene, a related compound, under certain conditions. This research is relevant for understanding the behavior of cis-2-Methyl-7-octadecene in high-temperature nanocrystal synthesis and polymerization processes (Dhaene et al., 2019).

  • Solar Cells and Material Science : Kar, Agrawal, and Hillhouse (2011) investigated the formation pathway of CuInSe2 nanocrystals in solar cells, using solvents like 1-octadecene. Understanding the role of compounds like cis-2-Methyl-7-octadecene in such processes can be crucial for developing more efficient and cost-effective solar cells (Kar, Agrawal, & Hillhouse, 2011).

  • Enantioselective Epoxidation in Organic Chemistry : Research by Curci et al. (1995) on the enantioselective epoxidation of unfunctionalized alkenes, including cis-2-methyl-7-octadecene, highlights its application in producing optically active compounds, a crucial aspect of organic synthesis (Curci et al., 1995).

Future Directions

The future directions of “cis-2-Methyl-7-octadecene” research could involve further exploration of its synthesis methods , detailed study of its chemical reactions, and a deeper understanding of its mechanism of action as a pheromone inhibitor .

properties

IUPAC Name

(Z)-2-methyloctadec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBKLFODBADBED-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880732
Record name cis-2-methyl-7-octadecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35354-39-3
Record name cis-2-methyl-7-octadecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7,8-Epoxy-2-methyloctadecane is economically prepared by a metathesis reaction of 7-methyl-1-octene and 1-dodecene to form 2-methyl-7-octadecene which is then epoxidized to give the desired product.
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Synthesis routes and methods II

Procedure details

In the manner described in Example 4, 110 g. (0.66 mole) of 1-dodecene and 16 g. (0.13 mole) of 7-methyl-1-octene are reacted at a reaction temperature of 100° C. After 21/2 hours and a throughput of 200 ml. of olefin mixture per hour, 8.7% by weight of 2-methyl-7-octadecene is obtained. The extractor contains in this case 26.6 g. of the catalyst described in Example 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of cis-2-Methyl-7-octadecene isolated from Adansonia digitata leaf extract?

A: The provided research article primarily focuses on the isolation and identification of cis-2-Methyl-7-octadecene alongside two other compounds, D-Limonene and Thunbergol, from Adansonia digitata leaf extract. [] While the study highlights the antioxidant potential of the leaf extract, it does not delve into specific biological activities or mechanistic studies for cis-2-Methyl-7-octadecene itself.

Q2: Are there any spectroscopic data available for cis-2-Methyl-7-octadecene identified in this study?

A: Unfortunately, the research article does not provide specific spectroscopic data (NMR, FTIR) for the isolated cis-2-Methyl-7-octadecene. [] Further research and detailed characterization are needed to elucidate its structural properties comprehensively.

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